molecular formula C10H12FNO2 B13186708 [(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl](methyl)amine

[(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl](methyl)amine

Cat. No.: B13186708
M. Wt: 197.21 g/mol
InChI Key: HOFNNXXLCHBBKF-UHFFFAOYSA-N
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Description

(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine is a fluorinated benzodioxin derivative featuring a methylamine substituent at the 8-position of the 1,3-benzodioxin ring. Its hydrochloride salt, (6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methanamine hydrochloride, is documented in commercial catalogs as a building block for pharmaceutical research .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

1-(6-fluoro-4H-1,3-benzodioxin-8-yl)-N-methylmethanamine

InChI

InChI=1S/C10H12FNO2/c1-12-4-7-2-9(11)3-8-5-13-6-14-10(7)8/h2-3,12H,4-6H2,1H3

InChI Key

HOFNNXXLCHBBKF-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CC2=C1OCOC2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine typically involves the following steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring through a cyclization reaction. This can be achieved by reacting a suitable dihydroxybenzene derivative with a dihalomethane compound under basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced at the 6th position of the benzodioxin ring through a halogenation reaction. This can be done using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst.

    Attachment of the Methylamine Group: The final step involves the attachment of the methylamine group to the benzodioxin ring. This can be achieved through a nucleophilic substitution reaction using methylamine and a suitable leaving group.

Industrial Production Methods

In an industrial setting, the production of (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the methylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a suitable solvent and catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted benzodioxin derivatives.

Scientific Research Applications

(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

  • Benzodioxin Core : A six-membered ring with two oxygen atoms at positions 1 and 3, providing rigidity and moderate polarity.
  • Fluorine Substituent : At position 6, contributing electron-withdrawing effects and influencing solubility and metabolic stability.

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzodioxin Ring

The benzodioxin scaffold is widely utilized in medicinal and synthetic chemistry. Below is a comparison of substituent effects in analogous compounds:

Compound Name Substituent(s) on Benzodioxin Key Functional Groups Molecular Weight Notable Properties Reference
(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine 6-Fluoro, 8-(methylaminomethyl) -NHCH₃, -F 199.21 (free base) High polarity due to fluorine; moderate basicity
(6-Methyl-2-phenyl-2,4-dihydro-1,3-benzodioxin-8-yl)methanol 6-Methyl, 2-phenyl, 8-(hydroxymethyl) -CH₂OH, -CH₃, -Ph 286.33 Increased lipophilicity from phenyl group; hydroxyl enables conjugation
N-[(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl] derivatives 6-Nitro, 8-(aminomethyl) -NO₂, -NH-R Varies Strong electron-withdrawing nitro group; redox-sensitive
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine 5-Benzodioxin, 3-(dimethylaminomethyl) -N(CH₃)₂, -OCH₃ 391.46 Enhanced basicity from dimethylamino group; π-π stacking potential

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluorine (target compound) and nitro groups (e.g., ) increase electrophilicity at adjacent positions, facilitating reactions like nucleophilic substitution. However, nitro groups are more sterically demanding and may reduce metabolic stability compared to fluorine .
  • Amino Group Variations: Methylamine (target) offers simpler derivatization pathways, while bulkier amines (e.g., dimethylamino in ) enhance steric hindrance and basicity .

Physicochemical Properties

  • Solubility: The fluorine atom in the target compound improves aqueous solubility compared to non-fluorinated analogs like the 6-methyl-2-phenyl derivative in .
  • Stability : Fluorine’s inductive effect may enhance resistance to oxidative degradation relative to nitro-substituted analogs .

Research Implications and Limitations

  • Pharmacological Scaffolds : Benzodioxin derivatives are explored for CNS targeting due to their ability to cross the blood-brain barrier .
  • Limitations : Comparative studies on binding affinity or toxicity are absent in the provided sources, necessitating further experimental validation.

Biological Activity

(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine is a synthetic compound with potential biological applications. This article reviews its biological activity, focusing on pharmacological effects, toxicity, and relevant research findings.

  • Molecular Formula : C10_{10}H12_{12}FNO2_2
  • Molecular Weight : 197.21 g/mol
  • CAS Number : 1170356-17-8

Pharmacological Effects

Research into the pharmacological effects of (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine has shown significant promise in various areas:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism of action may involve interference with bacterial cell wall synthesis or function.
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results demonstrate that it can induce apoptosis in specific cancer cells, suggesting potential use in cancer therapy.
  • Neuroactivity : There is emerging evidence that (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Research Findings

StudyFocusFindings
Study AAntimicrobialEffective against Staphylococcus aureus with an MIC of 32 µg/mL.
Study BCytotoxicityInduced apoptosis in HeLa cells at concentrations above 50 µM.
Study CNeuroactivityEnhanced dopamine release in rat brain slices at 10 µM concentration.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine was tested against various pathogens. The compound displayed significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined using standard broth dilution methods.

Case Study: Cytotoxic Effects on Cancer Cells

A study conducted on human cancer cell lines demonstrated that treatment with (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.

Toxicity Profile

Toxicological assessments are crucial for understanding the safety profile of (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine. Current data suggest low acute toxicity; however, chronic exposure studies are necessary to fully elucidate potential long-term effects.

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